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molecular formula C10H16N2O3S B8517643 4-[N-(2-Methoxyethyl)-N-(methyl)sulphamoyl]aniline

4-[N-(2-Methoxyethyl)-N-(methyl)sulphamoyl]aniline

Cat. No. B8517643
M. Wt: 244.31 g/mol
InChI Key: KTQSZFIZIYOWFK-UHFFFAOYSA-N
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Patent
US06908920B2

Procedure details

N-(2-Methoxyethyl)-N-methyl-4-nitrobenzenesulphonamide (Method 10; 3.88 g) was reduced by hydrogenation in ethanol (100 ml) over 10% palladium on carbon (400 mg) at 3 bar pressure. The catalyst was removed by filtration and the volatiles evaporated to give the title compound (3.2 g). M/z: 245.
Quantity
3.88 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
400 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][N:5]([CH3:18])[S:6]([C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][CH:10]=1)(=[O:8])=[O:7]>C(O)C.[Pd]>[CH3:1][O:2][CH2:3][CH2:4][N:5]([CH3:18])[S:6]([C:9]1[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][CH:10]=1)(=[O:8])=[O:7]

Inputs

Step One
Name
Quantity
3.88 g
Type
reactant
Smiles
COCCN(S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])C
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
400 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the volatiles evaporated

Outcomes

Product
Name
Type
product
Smiles
COCCN(S(=O)(=O)C1=CC=C(N)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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